molecular formula C22H22N4O4 B3607470 ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate

ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate

Cat. No.: B3607470
M. Wt: 406.4 g/mol
InChI Key: KOONFYSSBVIUBE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which includes a benzodiazepine core, an acetamido group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between 2,4-dimethylbenzaldehyde and o-phenylenediamine under acidic conditions.

    Introduction of the Aminooxy Group: The benzodiazepine intermediate is then reacted with hydroxylamine to introduce the aminooxy group.

    Acetamido Group Addition: The resulting compound is further reacted with acetic anhydride to form the acetamido derivative.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects. The compound may also modulate other signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine derivative with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in the treatment of anxiety disorders.

    Clonazepam: Used as an anticonvulsant and for the treatment of panic disorders.

Uniqueness

Ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate is unique due to its specific structural features, such as the presence of the aminooxy and acetamido groups, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepine derivatives.

Properties

IUPAC Name

ethyl 4-[[2-[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-29-22(28)16-9-11-17(12-10-16)25-20(27)13-30-26-21-14(2)23-18-7-5-6-8-19(18)24-15(21)3/h5-12H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOONFYSSBVIUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CON=C2C(=NC3=CC=CC=C3N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate
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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate
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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate
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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate
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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate
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ethyl 4-(2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetamido)benzoate

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